all-trans-Retinal-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

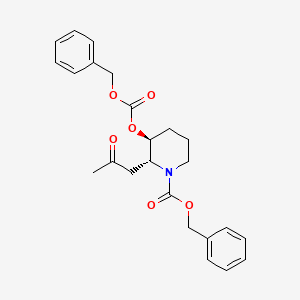

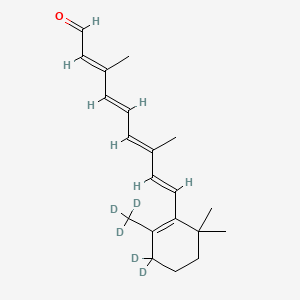

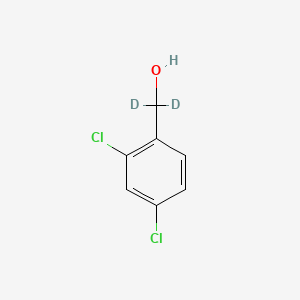

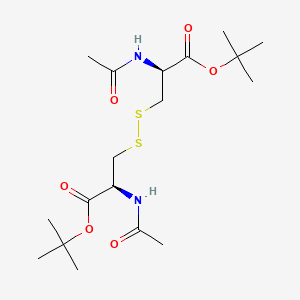

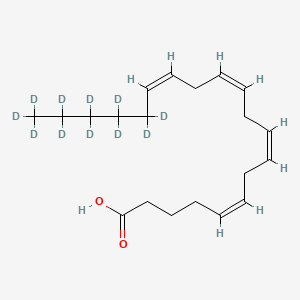

All-trans-Retinal-d5 is a deuterated form of all-trans-retinal, a derivative of vitamin A. It is a key component in the visual cycle, acting as a chromophore in the visual pigments of the retina. This compound is essential for vision as it undergoes photoisomerization, which is crucial for the conversion of light into electrical signals in the eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinal-d5 typically involves the deuteration of all-trans-retinal. This process can be achieved through the catalytic hydrogenation of all-trans-retinal in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. The compound is then crystallized and stored under specific conditions to maintain its stability .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form all-trans-retinoic acid-d5.

Isomerization: this compound can isomerize to 11-cis-retinal-d5 under the influence of light or specific enzymes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Isomerization: Light, isomerase enzymes.

Major Products:

Oxidation: All-trans-retinoic acid-d5.

Reduction: All-trans-retinol-d5.

Isomerization: 11-cis-retinal-d5.

Scientific Research Applications

All-trans-Retinal-d5 is widely used in scientific research due to its role in the visual cycle and its deuterated nature, which makes it useful in various studies:

Mechanism of Action

All-trans-Retinal-d5 functions as a chromophore in the visual pigments of the retina. Upon absorption of light, it undergoes photoisomerization from the all-trans form to the 11-cis form. This isomerization triggers a conformational change in the opsin protein, leading to the activation of the phototransduction cascade. This cascade ultimately converts the light signal into an electrical signal that is processed by the brain to form visual images .

Comparison with Similar Compounds

All-trans-retinal: The non-deuterated form, also involved in the visual cycle.

11-cis-retinal: The isomerized form that binds to opsin to form rhodopsin.

All-trans-retinoic acid: An oxidized form used in cellular differentiation and growth.

Uniqueness: All-trans-Retinal-d5 is unique due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .

Properties

IUPAC Name |

(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i3D3,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCYZXNIZJOKI-LHAZDGMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C=O)/C)/C)(C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)

![Cyclopropanemethanol, 1-ethoxy-alpha-[(trimethylsilyl)ethynyl]- (9CI)](/img/new.no-structure.jpg)

![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)